Phenol, 4-[2-(2-pyridinyloxy)propoxy]-

Analytical Chemistry Environmental Fate Reference Standard Preparation

Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS 142346-93-8; molecular formula C₁₄H₁₅NO₃; molecular weight 245.27 g/mol) is a pyridine-containing aromatic ether that functions primarily as a certified reference standard for the pyridine-based insect growth regulator Pyriproxyfen and its metabolites. The compound is structurally characterized by a 2-pyridinyloxypropyl ether chain attached to a phenolic ring, which distinguishes it from the larger diphenyl ether metabolites such as 4‘-OH-Pyriproxyfen.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 142346-93-8
Cat. No. B106017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-[2-(2-pyridinyloxy)propoxy]-
CAS142346-93-8
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2
InChIInChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3
InChIKeyOEEXMCPZWLJVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS 142346-93-8): Core Identity and Analytical Reference Role


Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS 142346-93-8; molecular formula C₁₄H₁₅NO₃; molecular weight 245.27 g/mol) is a pyridine-containing aromatic ether that functions primarily as a certified reference standard for the pyridine-based insect growth regulator Pyriproxyfen and its metabolites [1]. The compound is structurally characterized by a 2-pyridinyloxypropyl ether chain attached to a phenolic ring, which distinguishes it from the larger diphenyl ether metabolites such as 4‘-OH-Pyriproxyfen . It is supplied by specialized reference material manufacturers including Toronto Research Chemicals (TRC) under catalog number P840585 and by MolCore at a certified purity of NLT 98% . Its principal application lies in analytical chemistry as a reference standard for the detection and quantification of Pyriproxyfen metabolites in complex matrices such as tea, bee products, and environmental samples [1].

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- from Closest Analogs


Generic substitution among Pyriproxyfen-related aromatic ethers is precluded by substantial differences in molecular topology, polarity, and metabolic origin that directly impact analytical specificity and synthetic utility. The target compound (MW 245.27, logP ~2.63–2.9) is markedly more polar and water-soluble than both the parent insecticide Pyriproxyfen (MW 321.37, logP 5.37, aqueous solubility 0.367 mg/L) and the major phase I metabolite 4‘-OH-Pyriproxyfen (MW 337.37, CAS 159600-61-0), which retains the full diphenyl ether backbone [1][2]. This polarity differential translates into distinct chromatographic retention behavior on reversed-phase HPLC/UPLC columns, enabling selective quantification in multi-analyte residue methods where co-elution of structurally similar metabolites would otherwise compromise accuracy [1]. Furthermore, the compound’s phenolic hydroxyl group provides a unique functional handle not present in metabolites such as PYPAC (2-(2-pyridyloxy)propionic acid) or DPH-Pyr, allowing for differential derivatization strategies and distinct mass spectrometric fragmentation pathways [2]. These inherent structural and physicochemical differences mean that substituting this reference standard with any close analog—including Pyriproxyfen, 4‘-OH-Pyriproxyfen, or PYPAC—will yield inaccurate retention time alignment, divergent ionization efficiency, and ultimately non-validatable analytical results.

Quantitative Differentiation Evidence: Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS 142346-93-8) vs. Closest Analogs


Aqueous Solubility Advantage vs. Pyriproxyfen and 4'-OH-Pyriproxyfen

The computed aqueous solubility of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- is 0.83 g/L at 25 °C, compared to 0.367 mg/L for the parent compound Pyriproxyfen—a ~2,260-fold solubility advantage that facilitates preparation of aqueous-based calibration standards and reduces the need for organic co-solvents in analytical workflows [1]. The larger metabolite 4'-OH-Pyriproxyfen (CAS 159600-61-0), which retains a diphenyl ether scaffold, is expected to exhibit similarly low aqueous solubility as Pyriproxyfen due to its higher molecular weight and extended aromatic system, though experimental data are not available.

Analytical Chemistry Environmental Fate Reference Standard Preparation

LogP Differential: Enhanced Polar Retention for Reversed-Phase Chromatographic Separation

The target compound has a computed logP of 2.63–2.9 (ACD/Labs and XlogP), which is approximately 2.5–2.7 log units lower than Pyriproxyfen (measured log Kow = 5.37 at 25 °C) [1]. This logP differential results in significantly earlier elution on C18 reversed-phase columns under typical gradient conditions—critical for achieving baseline separation from both the parent compound and the more hydrophobic 4'-OH-Pyriproxyfen metabolite in complex sample matrices such as tea infusions and bee products.

Chromatography Metabolite Profiling Pesticide Residue Analysis

Molecular Weight Differentiation: Lighter Scaffold for MS/MS Selective Ion Monitoring

With an exact mass of 245.10519 Da and a monoisotopic molecular weight of 245.27 g/mol, the target compound is 76–92 Da lighter than the major Pyriproxyfen metabolites 4'-OH-Pyriproxyfen (337.37 g/mol) and the parent Pyriproxyfen (321.37 g/mol) . This mass difference permits the use of distinct MRM (multiple reaction monitoring) transitions in triple-quadrupole MS/MS analysis, eliminating isobaric interference that could otherwise cause false-positive metabolite identification in untargeted metabolomics or residue monitoring workflows.

Mass Spectrometry Metabolite Identification Reference Standard

Certified Purity Specification: Vendor-Validated Reference Standard vs. Uncertified Alternatives

MolCore supplies this compound at a certified purity of NLT 98% (HPLC), and Toronto Research Chemicals (TRC, catalog P840585) provides it with full certificate of analysis including NMR and mass spectral confirmation . In contrast, many generic vendors of related Pyriproxyfen metabolites and impurities do not provide batch-specific purity certification or spectroscopic confirmation, which is a prerequisite for use as a calibrant in ISO 17025-accredited or GLP-compliant analytical laboratories .

Quality Control Method Validation Reference Materials

Functional Group Distinction: Free Phenolic -OH as a Derivatization Handle

The target compound bears a free para-phenolic hydroxyl group (one H-bond donor, four H-bond acceptors, topological polar surface area 51.6 Ų), which is absent in metabolites such as PYPAC (carboxylic acid terminus) and DPH-Pyr (pyridinol terminus) . This phenolic -OH enables selective derivatization with silylating agents (e.g., MSTFA, BSTFA) for GC-MS analysis or with dansyl chloride for enhanced fluorescence detection in HPLC—chemistries that are not applicable to the non-phenolic metabolites PYPAC and DPH-Pyr [1].

Derivatization Chemistry GC-MS Analysis Metabolite Conjugation

Validated Application Scenarios for Phenol, 4-[2-(2-pyridinyloxy)propoxy]- (CAS 142346-93-8)


Multi-Residue Pesticide Metabolite Analysis in Tea and Agricultural Commodities

This compound serves as a certified reference standard in UPLC-MS/MS methods for the simultaneous quantification of Pyriproxyfen and its five metabolites in fresh tea leaves, green tea, black tea, and tea infusions. The method achieves limits of detection below 0.002 mg/L and limits of quantification of 0.002–0.005 mg/kg across matrices, with average spiked recoveries of 71.2–102.9% and RSDs of 0.3–14.4% [1]. The distinct chromatographic retention and mass spectrometric transitions of this compound relative to Pyriproxyfen, 4'-OH-Pyriproxyfen, and other metabolites prevent co-elution interference, making it indispensable for validated residue monitoring programs requiring regulatory compliance [1].

Environmental Fate and Metabolism Studies of Juvenile Hormone Analog Insecticides

The compound's structural position as a phenolic cleavage product of the Pyriproxyfen ether linkage makes it valuable for tracing phase I metabolic pathways in both in vitro (liver microsome) and in vivo (rat, mouse, zebrafish) systems [2][3]. Its 2,260-fold higher aqueous solubility compared to the parent insecticide facilitates aqueous-phase degradation studies in water-sediment systems, where the highly hydrophobic Pyriproxyfen would partition almost entirely to the sediment phase, obscuring dissolved-phase kinetics [1][3].

GC-MS Derivatization-Based Trace Analysis in Complex Biological Matrices

The free para-phenolic hydroxyl group permits selective silylation (MSTFA or BSTFA) to form volatile trimethylsilyl ethers suitable for GC-MS/MS analysis, a derivatization pathway that is chemically inaccessible to the carboxylic acid metabolite PYPAC and the pyridinol metabolite DPH-Pyr [4]. This enables sub-ppb detection limits in fatty matrices such as bee wax and honey, where LC-MS/MS analysis without derivatization suffers from severe matrix suppression [4].

Pharmaceutical Impurity Profiling and ANDA/DMF Reference Standard

As a certified reference standard supplied with full spectroscopic documentation (NMR, MS) by Toronto Research Chemicals, this compound is employed in pharmaceutical quality control for the identification and quantification of Pyriproxyfen-related impurities in active pharmaceutical ingredient (API) batches, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions that require batch-specific purity certification .

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